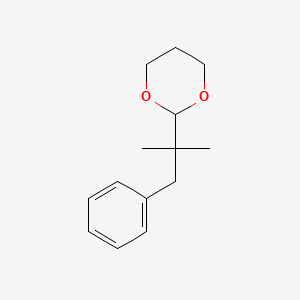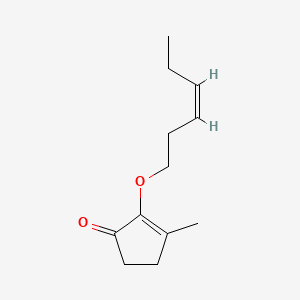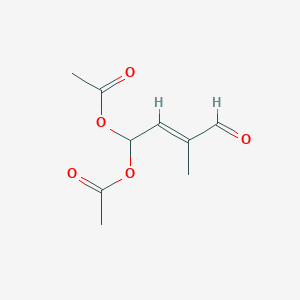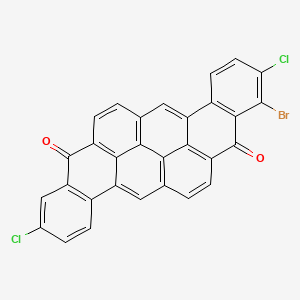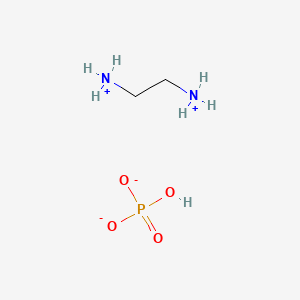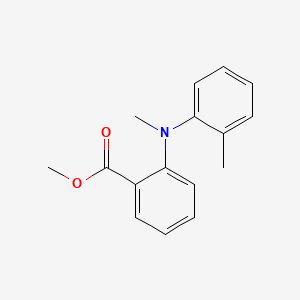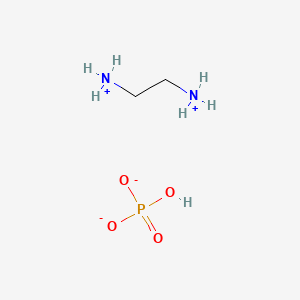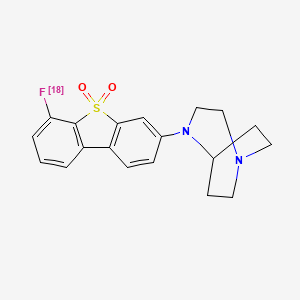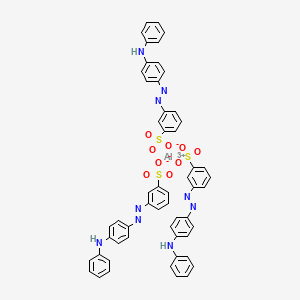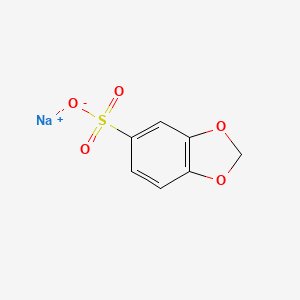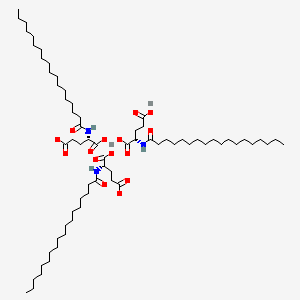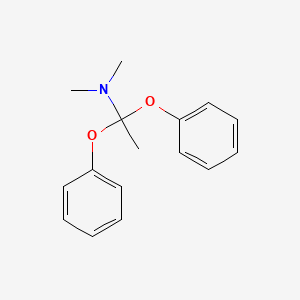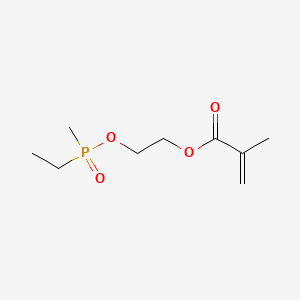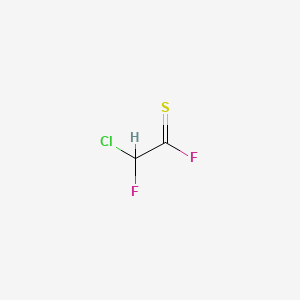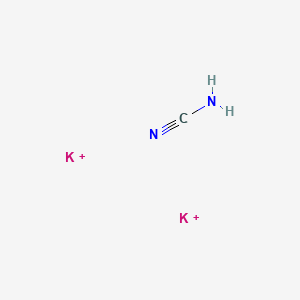
Dipotassium cyanamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium cyanamidate is a chemical compound with the molecular formula CH₂KN₂. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in the synthesis of other chemicals and has significant importance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium cyanamidate can be synthesized through the reaction of potassium cyanamide with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
KCN+KOH→CH2KN2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where potassium cyanamide and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to evaporation to obtain the crystalline product. The purity of the compound is ensured through various purification techniques such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Dipotassium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to form simpler nitrogen compounds.
Substitution: It can undergo substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitrogen-containing heterocycles, amines, and other organic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Dipotassium cyanamidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fertilizers, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipotassium cyanamidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The cyanamide group in the compound is highly reactive and can participate in various chemical transformations, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Potassium cyanamide: Similar in structure but differs in reactivity and applications.
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Sodium cyanamide: Another similar compound with different industrial applications.
Uniqueness
Dipotassium cyanamidate is unique due to its specific reactivity and the types of products it can form. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
20611-80-7 |
|---|---|
Molecular Formula |
CH2K2N2+2 |
Molecular Weight |
120.237 g/mol |
IUPAC Name |
dipotassium;cyanamide |
InChI |
InChI=1S/CH2N2.2K/c2-1-3;;/h2H2;;/q;2*+1 |
InChI Key |
CSBWUJFVBYIULB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


